molecular formula C10H11F2NO2S B14248410 Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- CAS No. 473871-37-3

Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-

Katalognummer: B14248410
CAS-Nummer: 473871-37-3
Molekulargewicht: 247.26 g/mol
InChI-Schlüssel: MRXHQTRVJDZIRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzenamine core substituted with ethenylsulfonyl and difluoro groups, making it a versatile molecule in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzenamine with ethenylsulfonyl chloride under basic conditions to introduce the ethenylsulfonyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed depend on the type of reaction. For instance, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- involves its interaction with specific molecular targets. The ethenylsulfonyl group can participate in Michael addition reactions, while the difluoro groups enhance the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, N-ethyl-: Similar in structure but lacks the ethenylsulfonyl and difluoro groups.

    Benzenamine, 2-ethyl-: Contains an ethyl group instead of the ethenylsulfonyl group.

Uniqueness

The presence of both ethenylsulfonyl and difluoro groups in Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- imparts unique chemical properties, such as increased reactivity and stability, distinguishing it from other benzenamine derivatives.

Eigenschaften

CAS-Nummer

473871-37-3

Molekularformel

C10H11F2NO2S

Molekulargewicht

247.26 g/mol

IUPAC-Name

N-(2-ethenylsulfonylethyl)-2,6-difluoroaniline

InChI

InChI=1S/C10H11F2NO2S/c1-2-16(14,15)7-6-13-10-8(11)4-3-5-9(10)12/h2-5,13H,1,6-7H2

InChI-Schlüssel

MRXHQTRVJDZIRF-UHFFFAOYSA-N

Kanonische SMILES

C=CS(=O)(=O)CCNC1=C(C=CC=C1F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.